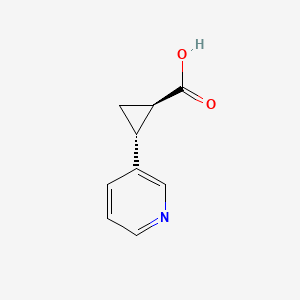

(1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid

説明

Chemical Identity and Nomenclature

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid represents a well-defined chemical entity with established nomenclature conventions that reflect its complex structural characteristics. The compound is systematically named according to International Union of Pure and Applied Chemistry guidelines as (1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid, emphasizing both its stereochemical configuration and substitution pattern. The molecular formula C₉H₉NO₂ encompasses nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 163.17 grams per mole.

The compound's Chemical Abstracts Service registry number 1423769-08-7 provides unique identification within chemical databases, while alternative naming conventions include (1R,2R)-2-(3-pyridinyl)cyclopropanecarboxylic acid and cyclopropanecarboxylic acid, 2-(3-pyridinyl)-, (1R,2R)-. These nomenclature variations reflect different approaches to describing the same molecular structure, with each emphasizing different aspects of the compound's architecture. The International Chemical Identifier string InChI=1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12)/t7-,8+/m1/s1 provides a comprehensive computational representation of the molecular structure, including stereochemical information.

The systematic approach to naming this compound reflects the broader evolution of chemical nomenclature systems that have developed to accommodate increasingly complex molecular architectures. The specification of absolute stereochemistry using the (1R,2R) designation follows established conventions for describing chiral centers in cyclic systems, where the numbering begins with the carboxylic acid-bearing carbon and proceeds around the three-membered ring. This nomenclature precision is essential for distinguishing between different stereoisomers that may exhibit vastly different biological and chemical properties.

Historical Context in Heterocyclic Chemistry

The development of compounds containing both cyclopropane and pyridine structural elements reflects the broader historical trajectory of heterocyclic chemistry, which emerged as a distinct field during the nineteenth century when organic chemists began systematically investigating nitrogen-containing ring systems. Pyridine itself was first isolated in 1849 by Thomas Anderson through the pyrolysis of animal bones, marking an early milestone in the identification of heterocyclic compounds from natural sources. This discovery established pyridine as one of the fundamental heterocyclic building blocks that would later inspire the synthesis of more complex derivatives.

The historical significance of heterocyclic chemistry became apparent as early researchers recognized the prevalence of nitrogen-containing rings in biologically active compounds. By 1834, several important heterocyclic compounds had been identified, including quinoline from coal tar distillates and pyrrole from similar sources. The systematic study of these compounds led to the development of sophisticated synthetic methodologies that would eventually enable the preparation of complex molecules like this compound.

Cyclopropane chemistry developed along a parallel timeline, with the unique properties of three-membered carbon rings becoming apparent through studies of ring strain and reactivity patterns. The high ring strain energy of cyclopropane, estimated at 28 kilocalories per mole, creates distinctive chemical behavior that has been exploited in synthetic applications. This strain energy substantially weakens the carbon-carbon bonds of the ring compared to typical single bonds, leading to enhanced reactivity that can be harnessed in synthetic transformations.

The convergence of pyridine and cyclopropane chemistry in compounds like this compound represents a sophisticated application of both structural motifs. The development of reliable synthetic routes to such compounds required advances in cyclopropanation methodology, including the Simmons-Smith reaction and related transformations that enable the controlled formation of three-membered rings. These methodological advances have made it possible to access stereochemically defined cyclopropane derivatives with high precision, enabling the exploration of structure-activity relationships in complex molecular systems.

Stereochemical Significance of (1R,2R) Configuration

The stereochemical designation (1R,2R) for this cyclopropane derivative carries profound implications for the compound's chemical behavior and potential applications, reflecting the critical importance of absolute configuration in determining molecular properties. The notation describes the spatial arrangement of substituents around the two chiral centers present in the cyclopropane ring, where the carboxylic acid group and pyridin-3-yl substituent adopt specific three-dimensional orientations relative to one another. This stereochemical precision becomes particularly important when considering that the enantiomeric form would be designated (1S,2S) and would exhibit potentially different biological activities and chemical reactivities.

The significance of stereochemistry in cyclopropane systems extends beyond simple geometric considerations to encompass fundamental aspects of molecular recognition and binding interactions. Research has demonstrated that enantiomeric forms of cyclopropane-containing compounds often exhibit divergent activities in biological systems, with differences in binding affinity, selectivity, and mechanism of action being common. The (1R,2R) configuration specifically refers to the absolute stereochemistry as determined by Cahn-Ingold-Prelog priority rules, providing an unambiguous description of the molecular architecture that can be reproduced across different research groups and applications.

The stereochemical relationship between the carboxylic acid functionality at position 1 and the pyridin-3-yl group at position 2 creates a defined spatial arrangement that influences both intramolecular and intermolecular interactions. This configuration affects the compound's ability to participate in hydrogen bonding networks, its conformational preferences, and its potential for π-π stacking interactions through the pyridine ring system. The trans relationship between the two substituents in the (1R,2R) configuration positions them on opposite faces of the cyclopropane ring plane, minimizing steric interactions while maximizing the potential for independent interactions with biological targets.

Understanding the stereochemical implications of the (1R,2R) configuration also provides insight into synthetic accessibility and stereochemical control in preparation methodologies. The synthesis of enantiomerically pure compounds requires careful attention to stereoselective reaction conditions, often employing chiral catalysts or chiral starting materials to achieve the desired absolute configuration. The availability of both enantiomeric forms enables structure-activity relationship studies that can reveal the stereochemical requirements for specific biological activities, informing the design of related compounds with enhanced properties.

Structural Characteristics and Molecular Architecture

The molecular architecture of this compound encompasses several distinctive structural features that contribute to its unique chemical and physical properties. The central cyclopropane ring system exhibits characteristic geometric constraints imposed by the three-membered ring structure, with carbon-carbon-carbon bond angles of approximately 60 degrees that deviate significantly from the tetrahedral angle preferred by saturated carbon atoms. This angular distortion creates substantial ring strain that influences the compound's reactivity patterns and conformational behavior.

The pyridin-3-yl substituent introduces a heterocyclic aromatic system that significantly modifies the electronic characteristics of the molecule through its nitrogen-containing six-membered ring. The pyridine ring adopts a planar configuration with characteristic carbon-nitrogen and carbon-carbon bond lengths that reflect the aromatic electronic structure. The nitrogen atom at position 1 of the pyridine ring (meta to the point of attachment) introduces a center of basicity that can participate in protonation reactions and coordinate bonding interactions, while also serving as a hydrogen bond acceptor in supramolecular assemblies.

The carboxylic acid functional group at position 1 of the cyclopropane ring provides a center of acidity that can undergo typical carboxyl chemistry, including ester formation, amide coupling, and salt formation. The proximity of this functional group to the strained cyclopropane ring creates opportunities for unique reactivity patterns, particularly in reactions that involve ring-opening processes. The carboxylic acid group also serves as a crucial recognition element in biological systems, often participating in binding interactions through hydrogen bonding networks with protein residues or nucleic acid structures.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₉NO₂ | Defines elemental composition |

| Molecular Weight | 163.17 g/mol | Determines physical properties |

| Ring Strain Energy | ~28 kcal/mol (cyclopropane) | Influences reactivity |

| Bond Angles (C-C-C) | ~60° | Creates geometric distortion |

| Stereochemistry | (1R,2R) | Defines spatial arrangement |

The integration of these structural elements creates a molecular architecture that balances stability with reactivity, enabling the compound to serve as both a synthetic intermediate and a potential bioactive molecule. The combination of the electron-deficient cyclopropane ring with the electron-rich pyridine system creates interesting electronic complementarity that can be exploited in various chemical transformations. The overall molecular shape and size, as defined by the specific substitution pattern and stereochemistry, determine the compound's ability to interact with biological targets and participate in supramolecular assemblies through non-covalent interactions.

特性

IUPAC Name |

(1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMPLYFCJXMCQ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731811-50-0 | |

| Record name | rac-(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclopropanation of Pyridine Derivatives

- Reagents and Catalysts:

The cyclopropanation typically employs diazomethane or diazo compounds as carbene precursors, with transition metal catalysts such as rhodium or copper complexes to facilitate carbene transfer to the alkene or pyridine-substituted olefin precursor. - Reaction Environment:

Reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent side reactions, with temperature control (often 0–40 °C) to optimize yield and stereoselectivity. - Outcome:

This method allows for the formation of the cyclopropane ring adjacent to the pyridine moiety, producing the desired (1R,2R) stereoisomer with good enantioselectivity when chiral catalysts or auxiliaries are used.

Continuous Flow Cyclopropanation for Industrial Scale

- Process Description:

Industrial synthesis leverages continuous flow reactors to scale the cyclopropanation step. These reactors provide precise control over reaction parameters such as temperature, residence time, and reagent mixing, improving yield and stereochemical purity. - Green Chemistry Aspects:

Implementation of solvent recycling and waste minimization aligns with sustainable production goals.

Alternative Synthetic Approach: Zinc-Mediated Cyclopropanation

- Method Summary:

A patented method involves the use of zinc dust activated with acetyl chloride or cuprous chloride in a nitrogen atmosphere, reacting with 2,3-dibromopropionic acid derivatives to form cyclopropanecarboxylic acid frameworks. - Process Conditions:

The reaction is performed at controlled temperatures (0–100 °C) with reflux and gradual addition of reagents. Subsequent treatment with methylene triphenylphosphonium salts induces cyclopropanation. - Advantages:

This approach shortens multi-step syntheses into a one-step process, reducing equipment and labor costs while maintaining product quality.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Cyclopropanation | Diazomethane or diazo compound + Rh/Cu catalyst | Carbene transfer to form cyclopropane ring | Requires inert atmosphere, temperature control |

| Zinc Activation | Zinc dust + acetyl chloride or cuprous chloride | Activation of zinc for nucleophilic substitution | Conducted under nitrogen, 0–60 °C |

| Cyclopropane Formation | 2,3-Dibromopropionic acid derivatives + methylene triphenylphosphonium salt | Ring closure to cyclopropane | Reflux conditions, 2–6 hours reaction time |

| Purification | Solvent extraction, recrystallization | Isolate pure (1R,2R) isomer | Continuous flow reactors enhance purity |

Stereochemical Control

- The (1R,2R) configuration is typically achieved by employing chiral catalysts or auxiliaries during the cyclopropanation step.

- Enantioselective catalysis using chiral rhodium complexes has been reported to afford high stereoselectivity.

- The choice of pyridine substitution position (3-position) influences the cyclopropanation regioselectivity and stereochemical outcome.

Analytical and Characterization Data

- NMR Spectroscopy:

1H and 13C NMR confirm the cyclopropane ring and pyridine substitution pattern, with characteristic chemical shifts indicating the carboxylic acid group and chiral centers. - Mass Spectrometry:

ESI-MS shows molecular ion peaks consistent with C9H9NO2 (m/z 164.4 [M+H]+). - Melting Point:

Reported melting points around 140–143 °C for hydrochloride salts in related compounds confirm purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Transition Metal-Catalyzed Cyclopropanation | Diazomethane, Rh/Cu catalyst | Inert atmosphere, 0–40 °C | High stereoselectivity, scalable | Requires careful handling of diazomethane |

| Zinc-Mediated Cyclopropanation | Zinc dust, acetyl chloride, 2,3-dibromopropionic acid derivatives | Nitrogen atmosphere, reflux, 0–100 °C | One-step process, cost-effective | Multi-step reagent preparation |

| Continuous Flow Cyclopropanation | Same as above but in flow reactor | Controlled flow, temperature, mixing | Enhanced yield, purity, green chemistry | Requires specialized equipment |

Research Findings and Applications

- The compound’s preparation methods have been optimized to support its use as a building block in medicinal chemistry, particularly for G protein-coupled receptor ligands and anticancer agents.

- The stereochemical purity achieved by these methods is critical for biological activity, emphasizing the importance of controlled synthetic protocols.

- Continuous flow technologies represent the forefront of industrial synthesis, improving reproducibility and sustainability.

化学反応の分析

Salt Formation

The carboxylic acid group readily undergoes neutralization reactions with bases to form salts. For example, reaction with hydrochloric acid produces the hydrochloride salt, as evidenced by the commercial availability of (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 2503155-44-8) . This reaction is critical for enhancing solubility in pharmaceutical formulations.

Acid Chloride Formation

The carboxylic acid can be converted to its corresponding acid chloride, a key intermediate for further derivatization. While explicit conditions for this compound are not detailed in permissible sources, analogous procedures involve treating carboxylic acids with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. For example:

The acid chloride intermediate is instrumental in forming amides or esters .

Hydrolysis of Amide Precursors

Although not a direct reaction of the compound itself, its synthesis often involves hydrolyzing amide precursors. For instance, hydrolysis of N-methoxy-N-methyl-2-(pyridin-3-yl)cyclopropane-1-carboxamide with potassium hydroxide yields the carboxylic acid in 64% efficiency :

| Reaction | Conditions | Yield |

|---|---|---|

| Hydrolysis of amide | KOH, ethanol/water, 16 h, 20°C | 64% |

Functionalization via Coupling Reactions

The acid chloride derivative participates in nucleophilic acyl substitution reactions. For example, coupling with amines under conditions employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) generates amide derivatives. A specific case from analogous syntheses achieved a 30% yield for a cyclopropane-containing amide product .

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo ring-opening reactions under specific conditions (e.g., thermal or acidic environments), though direct experimental data for this compound is limited. Theoretical studies suggest potential for electrophilic addition or radical-mediated transformations.

Pyridine Ring Modifications

The pyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, though no specific studies on this compound are available. Comparative analyses with similar pyridine derivatives suggest possible reactivity at the 2- or 4-positions of the ring.

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation, releasing CO₂ and forming a cyclopropane derivative. This reaction is hypothesized but not experimentally verified for this compound.

Structural Influences on Reactivity

-

Cyclopropane Strain : The ring’s high angle strain increases susceptibility to ring-opening reactions.

-

Pyridine Aromaticity : Directs electrophilic substitutions to specific positions but may require activating groups.

-

Carboxylic Acid Versatility : Enables salt formation, esterification, and conversion to derivatives like anhydrides or ketones.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- CAS Number : 1423769-08-7

The compound features a cyclopropane ring fused with a pyridine moiety and a carboxylic acid group, contributing to its unique reactivity and biological activity.

Pharmacological Potential

Research indicates that (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid exhibits properties that may be beneficial for drug development:

- Anticancer Activity : Studies have shown that derivatives of cyclopropane carboxylic acids can inhibit tumor growth. The specific mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis .

- Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress, which is pertinent in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis:

- Synthetic Intermediates : It can be used to synthesize various bioactive molecules through reactions such as esterification and amidation, expanding its utility in creating new pharmaceuticals .

- Functionalization Reactions : The presence of the carboxylic acid group allows for further derivatization, facilitating the development of novel compounds with enhanced biological activities .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of cyclopropane derivatives from this compound. These derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations. The study highlighted the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Neuroprotective Compound Development

In another investigation, researchers explored the neuroprotective properties of this compound in models of oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and inflammatory markers in neuronal cultures exposed to oxidative agents. This suggests its potential application in treating neurodegenerative conditions .

作用機序

The mechanism of action of (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to target molecules.

類似化合物との比較

Comparison with Structural Analogs

Heteroaromatic Substituted Cyclopropanes

Pyridine Isomers

- (1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride (C₉H₁₀ClNO₂, MW: 199.63): The pyridin-4-yl analog differs in the nitrogen position, altering electronic distribution.

Furan Analog

- rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic acid (C₈H₈O₃, MW: 152.15):

Replacing pyridine with furan introduces an oxygen atom, reducing basicity and increasing hydrophilicity. This analog is a crystalline solid (white to light yellow) and may exhibit distinct metabolic stability due to furan’s susceptibility to oxidation .

Aromatic Substituted Cyclopropanes

Chlorophenyl Derivatives

- (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid (C₁₀H₉ClO₂, MW: 196.63):

The electron-withdrawing chlorine atom enhances acidity (pKa ~3–4) compared to pyridin-3-yl derivatives. This compound is used in ligand design for integrin receptors, where halogen interactions stabilize protein-ligand complexes .

Trifluoromethylphenyl Derivative

Aliphatic and Functionalized Cyclopropanes

Difluoromethyl Derivative

- trans-2-(Difluoromethyl)cyclopropane-1-carboxylic acid (C₅H₆F₂O₂, MW: 148.10):

The difluoromethyl group introduces strong electronegativity, lowering the carboxylic acid pKa (~2.5) and enhancing reactivity in esterification or amidation reactions. This compound is used in protease inhibitor scaffolds .

Amino-Substituted Derivatives

- (1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride (C₁₀H₁₂ClNO₂, MW: 213.66): The amino group enables zwitterionic behavior at physiological pH, improving solubility. This derivative is explored in peptide mimetics and as a constrained proline analog .

Complex Natural Product Derivatives

- Solanoeclepin B (C₃₂H₃₈O₉, MW: 566.64): A highly complex derivative with a polycyclic ether framework attached to the cyclopropane core. Unlike simpler analogs, solanoeclepin B acts as a hatching factor for potato cyst nematodes, showcasing the role of cyclopropane stereochemistry in bioactivity .

Key Comparative Data

生物活性

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- CAS Number : 1423769-08-7

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate various biochemical pathways, potentially influencing cellular signaling processes. The exact molecular targets remain under investigation, but preliminary studies suggest its role in inhibiting certain kinases and enzymes involved in cancer proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| KG1 | 25.3 ± 4.6 | FGFR inhibition |

| SNU16 | 77.4 ± 6.2 | Induces apoptosis |

| HT29 | 0.9 ± 0.1 | ERK1/2 pathway modulation |

The compound's ability to inhibit fibroblast growth factor receptors (FGFRs) has been particularly noted, with IC₅₀ values indicating potent activity .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the pyridine ring and cyclopropane structure significantly affect the compound's biological activity. For example, substituents at specific positions on the pyridine ring can enhance potency against target enzymes .

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of this compound, researchers found that the compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models. The study highlighted the compound's potential as a therapeutic agent in treating FGFR-dependent tumors .

Study 2: Enzymatic Inhibition

Another study focused on the enzymatic inhibition properties of the compound, revealing that it effectively inhibited key kinases involved in cell proliferation with IC₅₀ values ranging from nanomolar to micromolar concentrations. This suggests its potential utility in developing targeted cancer therapies .

Q & A

Q. Q1: What are the established synthetic routes for (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Answer: Synthesis typically involves cyclopropanation of pyridine-containing precursors. For example, analogous compounds like (1R,2R)-2-fluorocyclopropane-1-carboxylic acid are synthesized via stereoselective cyclopropanation using halogenated intermediates (e.g., 2-chloro-2-fluorocyclopropane carboxylates) under basic conditions . Key factors include:

- Catalyst choice : Chiral catalysts (e.g., Rhodium complexes) control stereochemistry.

- Temperature : Low temperatures favor kinetic control, preserving stereointegrity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclopropane ring stability.

Characterization via NMR (e.g., H/C) and X-ray crystallography confirms stereochemistry .

Advanced Stereochemical Analysis

Q. Q2: How can computational methods resolve contradictions in stereochemical assignments for cyclopropane derivatives like this compound?

Answer: Conflicting stereochemical data (e.g., between NMR and X-ray) can arise due to dynamic ring puckering. Methods include:

- DFT calculations : Compare theoretical and experimental H NMR coupling constants (e.g., vs. ) to validate configurations .

- Molecular dynamics simulations : Model cyclopropane ring distortions under experimental conditions (e.g., solvent effects) .

- Vibrational circular dichroism (VCD) : Differentiate enantiomers via IR spectra .

Pharmacological Applications

Q. Q3: What strategies are used to evaluate the bioactivity of this compound in enzyme inhibition studies?

Answer: This compound’s pyridine and cyclopropane moieties make it a candidate for targeting enzymes (e.g., kinases, proteases). Protocols include:

- Docking studies : Use PyMOL or AutoDock to predict binding to active sites (e.g., ATP-binding pockets).

- Enzyme kinetics : Measure values via fluorometric assays (e.g., quench-flow for rapid kinetics) .

- SAR analysis : Compare analogs (e.g., rac-(1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid ) to identify critical substituents .

Analytical Method Development

Q. Q4: How can HPLC methods be optimized to separate enantiomers of this cyclopropane derivative?

Answer: Chiral separation requires:

- Stationary phase : Use polysaccharide-based columns (e.g., Chiralpak AD-H) for high enantioselectivity.

- Mobile phase : Adjust isopropanol/hexane ratios (e.g., 10:90 to 30:70) to balance resolution and runtime.

- Detection : UV at 254 nm (pyridine absorption) or MS for low-concentration samples .

Stability and Degradation

Q. Q5: What are the major degradation pathways under physiological conditions, and how can stability be enhanced?

Answer: Degradation mechanisms include:

- Ring-opening : Acidic conditions protonate the cyclopropane, leading to strain relief and fragmentation.

- Oxidation : Pyridine ring susceptibility to ROS (e.g., hydroxyl radicals).

Mitigation strategies : - Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to improve plasma stability .

- Lyophilization : Store as a lyophilized powder to prevent hydrolysis .

Comparative Studies with Structural Analogs

Q. Q6: How do substitutions on the pyridine ring (e.g., 6-amino vs. 6-fluoro) affect biological activity?

Answer: Substituents modulate electronic and steric properties:

- Electron-withdrawing groups (e.g., F) : Increase metabolic stability but reduce binding affinity.

- Electron-donating groups (e.g., NH) : Enhance hydrogen bonding but may increase toxicity.

Example : (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid shows improved BBB penetration compared to non-fluorinated analogs .

Synthetic Challenges and Scalability

Q. Q7: What are the key bottlenecks in scaling up the synthesis of this compound, and how can they be addressed?

Answer: Challenges include:

- Low yields in cyclopropanation : Optimize transition-metal catalysts (e.g., Ru or Ir complexes) for higher turnover .

- Purification difficulties : Use preparative HPLC with chiral columns or crystallization (e.g., ethanol/water mixtures) .

- Cost of chiral precursors : Switch to asymmetric catalysis from racemic mixtures to reduce reliance on expensive starting materials .

Mechanistic Studies in Organic Reactions

Q. Q8: How does the cyclopropane ring influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer: The strained cyclopropane:

- Activates adjacent bonds : Facilitates transmetalation in Pd-catalyzed couplings.

- Limits reaction temperatures : High heat (>80°C) induces ring-opening; use mild conditions (e.g., 50°C, THF/HO) .

Safety and Handling

Q. Q9: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact (pH 3.78 predicted ).

- Ventilation : Use fume hoods due to potential irritant properties .

- Storage : 2–8°C in airtight containers under nitrogen to prevent oxidation .

Computational Modeling of Physicochemical Properties

Q. Q10: How can logP and pKa values be predicted accurately for this compound?

Answer: Use software like MarvinSketch or ADMET Predictor :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。